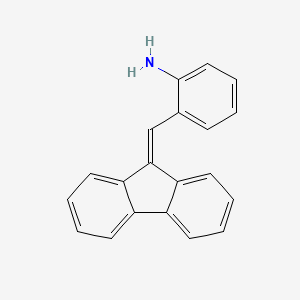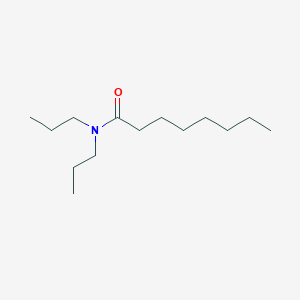
n,n-Dipropyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n-Dipropyloctanamide is an organic compound with the molecular formula C14H29NO It is a derivative of octanamide, where the hydrogen atoms on the nitrogen are replaced by propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Dipropyloctanamide typically involves the reaction of octanoyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
n,n-Dipropyloctanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Produces amides and carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in the formation of new alkyl or aryl derivatives.
Scientific Research Applications
n,n-Dipropyloctanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of n,n-Dipropyloctanamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, altering their structure and function. The propyl groups on the nitrogen atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
n,n-Dimethyloctanamide: Similar structure but with methyl groups instead of propyl groups.
n,n-Diethyloctanamide: Contains ethyl groups instead of propyl groups.
n,n-Dibutyloctanamide: Features butyl groups in place of propyl groups.
Uniqueness
n,n-Dipropyloctanamide is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. The propyl groups provide a balance between hydrophilicity and lipophilicity, making it versatile for various applications.
Properties
CAS No. |
3007-55-4 |
|---|---|
Molecular Formula |
C14H29NO |
Molecular Weight |
227.39 g/mol |
IUPAC Name |
N,N-dipropyloctanamide |
InChI |
InChI=1S/C14H29NO/c1-4-7-8-9-10-11-14(16)15(12-5-2)13-6-3/h4-13H2,1-3H3 |
InChI Key |
HJNCQWHXNDOFCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


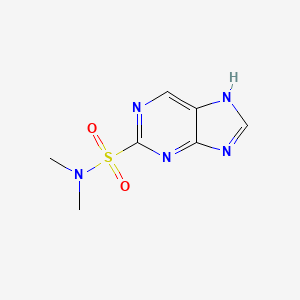
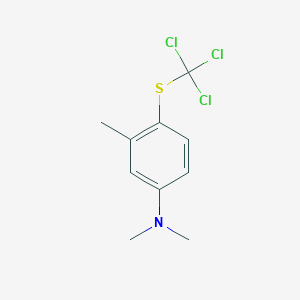
![N'2-(2-Chlorobenzoyl)-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14003180.png)
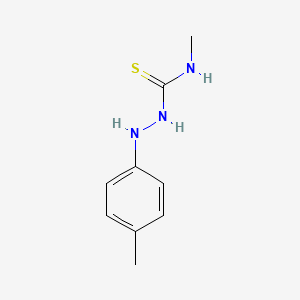
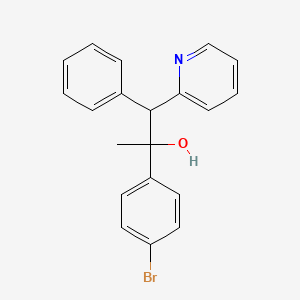
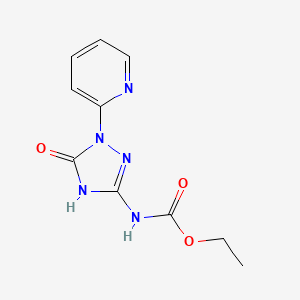
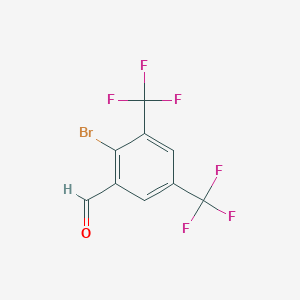
![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)

![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)
![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)

![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
